3-Bromo-4,5-dimethoxyphenol
Description
Historical Context and Early Chemical Investigations of Bromophenols
Bromophenols are a class of organic compounds comprising a phenol (B47542) structure where one or more hydrogen atoms on the benzene (B151609) ring are replaced by bromine. wikipedia.org The study of these compounds has a history rooted in the exploration of natural products, particularly from marine environments. The first naturally occurring organobromine compounds from marine sources were identified and described in 1909. noaa.gov Throughout the 20th century, scientific efforts expanded significantly, focusing on the isolation and characterization of chemicals from marine flora and fauna in the quest for new pharmaceuticals. noaa.govtaylorandfrancis.com
These investigations revealed that bromophenols are common secondary metabolites in various marine organisms, including red, brown, and green algae, sponges, and ascidians. mdpi.comencyclopedia.pub Early research was largely dedicated to their isolation and structural elucidation, employing techniques to understand the vast diversity of these halogenated compounds. noaa.govmdpi.com The synthesis of bromophenols in the laboratory is typically achieved through the electrophilic halogenation of phenol using bromine. wikipedia.org This foundational work on the synthesis and natural occurrence of bromophenols set the stage for later, more targeted investigations into the specific properties and applications of individual isomers, such as 3-Bromo-4,5-dimethoxyphenol.
Significance as a Privileged Structure and Building Block in Organic Chemistry
In the realm of medicinal chemistry and drug discovery, the concept of a "privileged structure" is of paramount importance. A privileged structure is a molecular scaffold or motif that is capable of binding to multiple, often unrelated, biological targets. nih.govnih.gov These frameworks are considered advantageous in drug design because they offer a versatile platform for developing potent and selective ligands through targeted modification of their functional groups. nih.gov Furthermore, molecules built upon privileged structures often exhibit favorable drug-like properties. mdpi.com
The substituted bromophenol scaffold, particularly with the inclusion of methoxy (B1213986) groups, can be considered a privileged structure. This compound serves as a key example of such a versatile building block in organic synthesis. Its utility is demonstrated by its application as a crucial intermediate in the synthesis of more complex molecules. vulcanchem.com For instance, derivatives of this compound, such as 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400), are pivotal in the industrial synthesis of pharmaceuticals like Ivabradine (B130884). google.comgoogle.com The presence of the bromine atom, the hydroxyl group, and the methoxy groups provides multiple reaction sites, allowing chemists to strategically build larger, more complex molecular architectures with potential biological activity. vulcanchem.commdpi.com
Scope and Research Imperatives for Aromatic Bromophenols with Methoxy Substitution
The specific combination of bromo- and methoxy-substituents on a phenol ring has driven a significant area of research, with imperatives spanning materials science, medicinal chemistry, and biology. The electron-donating methoxy groups and the halogen bromine atom influence the aromatic ring's reactivity, making these compounds valuable precursors in various chemical transformations. researchgate.net
Research into methoxy-substituted bromophenols has yielded compounds with a wide array of potential applications:
Anticancer Agents: Studies have revealed that certain N-(5-methoxyphenyl) methoxybenzenesulphonamides, which feature bromo and methoxy substitutions, exhibit potent cytotoxic activity against human tumor cell lines, including breast cancer (MCF7). nih.gov These compounds have been found to inhibit microtubule polymerization, a key target for antimitotic drugs. nih.gov
Enzyme Inhibition: Novel bromophenol derivatives have been synthesized and evaluated for their ability to inhibit key metabolic enzymes. For example, derivatives of (2-bromo-4,5-dimethoxyphenyl)methanol have shown potent inhibition of carbonic anhydrase (hCA I and II) and acetylcholinesterase (AChE). mdpi.com This line of research suggests potential therapeutic applications for conditions such as glaucoma, epilepsy, and Alzheimer's disease. mdpi.com
Antioxidant Properties: The antioxidant and radical scavenging effects of various bromophenols, including complex diphenylmethane (B89790) derivatives, have been a subject of investigation. tandfonline.com The substitution pattern of hydroxyl and methoxy groups can significantly influence these properties.
Anti-inflammatory Activity: Related compounds like 4-Bromo-2,5-dimethoxyphenol serve as key intermediates in the synthesis of naturally occurring products that may possess anti-inflammatory properties, highlighting the scaffold's utility in accessing biologically active molecules. mdpi.com
The ongoing exploration of aromatic bromophenols with methoxy substitution is driven by the quest for new bioactive compounds and functional materials. The synthetic versatility and the diverse biological activities associated with this structural motif ensure that it will remain a focal point of chemical research. mdpi.commdpi.com
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4,5-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUSUSBFSYVBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348875 | |
| Record name | 3-bromo-4,5-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93092-14-9 | |
| Record name | 3-bromo-4,5-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 4,5 Dimethoxyphenol
Direct Bromination Strategies for Substituted Phenols
Direct bromination of a suitably substituted phenol (B47542) precursor is a common and straightforward approach to synthesize 3-bromo-4,5-dimethoxyphenol. The success of this strategy hinges on controlling the regioselectivity of the bromination reaction.
Regioselective Bromination of Dimethoxyphenols for this compound Formation
The regioselectivity of bromination on a dimethoxyphenol ring is directed by the activating and directing effects of the hydroxyl and methoxy (B1213986) groups. In the case of 3,5-dimethoxyphenol (B141022), electrophilic substitution is expected to occur at the positions ortho and para to the powerful activating hydroxyl group. Research has shown that the bromination of 3,5-dimethoxyphenol preferentially occurs at the C-2 and C-6 positions due to their steric accessibility. cdnsciencepub.com Specifically, using one equivalent of bromine with 3,5-dimethoxyphenol results in 2-bromo-3,5-dimethoxyphenol as the major product. cdnsciencepub.com
Similarly, the bromination of 4,5-dimethoxyphenol is a viable route. The hydroxyl group directs the incoming electrophile, in this case, bromine, to the 2-position. This reaction proceeds via an electrophilic attack, with the resulting arenium ion being stabilized by the hydroxyl group.
Optimization of Bromination Conditions and Reagents (e.g., N-Bromosuccinimide, Bromine)
The choice of brominating agent and reaction conditions is crucial for optimizing the yield and purity of this compound and minimizing side reactions like polybromination. Commonly used brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.gov
Bromine (Br₂): When using elemental bromine, the reaction is often carried out in a solvent such as acetic acid or dichloromethane (B109758). Controlling the temperature is critical; low temperatures, typically between 0–5°C, are employed to minimize the formation of di-brominated byproducts. The molar ratio of the dimethoxyphenol to bromine is also a key parameter, with a 1:1 ratio being typical for monobromination.
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to bromine, often used to avoid over-bromination. nih.govorganic-chemistry.org The reaction with NBS can be performed in various solvents, including acetonitrile (B52724) and dimethylformamide. cdnsciencepub.commdpi.com The use of NBS can lead to high regioselectivity, as seen in the bromination of 2,5-dimethoxyphenol (B92355), which exclusively yields the C-4 bromo derivative. mdpi.com
Optimization studies have explored various parameters to enhance reaction efficiency. For instance, in the bromination of 4-methylphenol, different oxidants and bromide sources were tested, with ZnAl–BrO₃⁻–Layered Double Hydroxides showing promise as a regioselective monobromination system. nih.gov The reaction temperature and the molar ratios of reagents are consistently identified as critical factors influencing the yield and selectivity of the desired brominated phenol. cdnsciencepub.comnih.gov
Table 1: Comparison of Bromination Reagents and Conditions
| Reagent | Substrate | Solvent | Temperature | Key Observations | Yield | Reference |
|---|---|---|---|---|---|---|
| Br₂ | 4,5-dimethoxyphenol | Acetic acid | 0–5°C | Minimizes polybromination | 65–75% | |
| Br₂ | 3,5-dimethoxyphenol | Chloroform or Methylene (B1212753) chloride | Not specified | Preferential formation of 2-bromo isomer with one equivalent | 44% | cdnsciencepub.com |
| N-Bromosuccinimide (NBS) | 3,5-dimethoxyphenol | Acetic acid or Dichloromethane | Controlled temperatures | Selective bromination | Not specified | |
| N-Bromosuccinimide (NBS) | 2,5-dimethoxyphenol | Acetonitrile | 0°C | Exclusive C-4 bromination | 97% | mdpi.com |
| Pyridine tribromide (PyBr₃) | Phenolic substrate | Methanol | Reflux | Reaction completion requires heat | Not specified | nih.gov |
Multi-Step Synthetic Routes to this compound
In cases where direct bromination lacks the desired regioselectivity or is incompatible with other functional groups present in the molecule, multi-step synthetic routes are employed. These routes often involve the synthesis of a precursor molecule followed by functional group interconversions.
Precursor Synthesis and Functional Group Interconversions
Multi-step syntheses often begin with a more readily available starting material, which is then chemically modified to introduce the required functional groups in the correct positions. For example, a synthesis might start from a benzaldehyde (B42025) derivative, which is then subjected to a series of reactions including reduction, bromination, and other functional group manipulations. google.com
A documented route to a related compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400), starts from (3,4-dimethoxyphenyl)methanol. This precursor is first brominated, and the resulting benzyl (B1604629) bromide is then reacted with the anion of acetonitrile to introduce the propanenitrile side chain. google.com Although this synthesis does not directly yield this compound, it illustrates the principle of building up the desired molecule from a simpler precursor.
Functional group interconversions are a cornerstone of multi-step synthesis. imperial.ac.uk For instance, a carboxylic acid can be converted to an acyl chloride, which can then be used in acylation reactions. savemyexams.com An aldehyde can be reduced to an alcohol, or a nitro group can be reduced to an amine. google.comsavemyexams.com In the context of synthesizing this compound, a key interconversion could be the demethylation of a methoxy group to a hydroxyl group, which can be achieved using reagents like boron tribromide (BBr₃). mdpi.com
Strategies for Orthogonal Protection and Deprotection in Phenolic Synthesis
When a molecule contains multiple reactive sites, such as multiple hydroxyl or amino groups, protecting groups are used to temporarily block some of these sites, allowing a chemical reaction to occur selectively at another position. Orthogonal protecting groups are particularly useful as they can be removed under different conditions, allowing for the sequential deprotection of various functional groups.
In phenolic synthesis, common protecting groups for the hydroxyl function include silyl (B83357) ethers (e.g., TBS), benzyl ethers, and acetals. agroipm.cn The choice of protecting group depends on its stability to the reaction conditions that will be used in subsequent steps. For example, a tert-butyldimethylsilyl (TBS) ether can be used to protect a hydroxyl group to direct a bromine substitution in a multi-step synthesis.
The removal of protecting groups, or deprotection, is the final step in revealing the desired functional group. The conditions for deprotection must be chosen carefully to avoid affecting other parts of the molecule. For instance, silyl ethers are typically removed using fluoride (B91410) ion sources like TBAF, while benzyl ethers are often cleaved by catalytic hydrogenation. agroipm.cn The p-methoxybenzyl (PMB) group is another useful protecting group that can be selectively removed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). nih.gov
Table 2: Examples of Orthogonal Protecting Groups in Synthesis
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Reference |
|---|---|---|---|---|
| tert-Butyldimethylsilyl | TBS | TBSCl, imidazole | TBAF or aqueous DMSO | agroipm.cn |
| Trityl | Trt | Trityl chloride | Mild acid (e.g., 1% TFA in DCM) | |
| p-Methoxybenzyl | PMB | PMB-Cl, base | DDQ | nih.gov |
| Allyl/Alloc | All/Alloc | Allyl bromide/Alloc-Cl | Pd(PPh₃)₄ |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. In the synthesis of brominated phenols, this can involve the use of safer brominating reagents and more benign solvents.
One approach is to move away from using elemental bromine, which is hazardous, towards solid brominating agents like NBS or systems that generate the brominating species in situ. nih.govsci-hub.se For instance, the use of potassium bromide (KBr) in conjunction with an oxidizing agent like ZnAl–BrO₃⁻–layered double hydroxides provides a method for regioselective monobromination of phenols, avoiding the direct handling of molecular bromine. nih.gov
The choice of solvent is another important consideration in green chemistry. Water is an ideal green solvent, and while many organic reactions are not compatible with water, research is ongoing to develop water-tolerant synthetic methods. arkat-usa.org Ethanol is another more environmentally friendly solvent that can be used in some syntheses. rsc.org A scalable and rapid synthesis of substituted phenols has been developed using hydrogen peroxide in ethanol, highlighting a move towards greener reaction conditions. rsc.org This particular method focuses on the conversion of arylboronic acids to phenols, but the principles of using safer reagents and solvents are broadly applicable.
Solvent-Free and Catalytic Methods for Bromination
Traditional bromination reactions often involve the use of hazardous reagents like elemental bromine and chlorinated solvents, posing significant environmental and safety concerns. Modern synthetic chemistry has moved towards the development of greener alternatives, including solvent-free and catalytic methods.
One approach to circumvent the direct use of liquid bromine involves its in-situ generation. For instance, the oxidation of sodium bromide (NaBr) with hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄) provides a controlled release of bromine for the electrophilic substitution on 4,5-dimethoxyphenol. This method offers higher yields, in the range of 70-80%, and reduces the risks associated with handling highly toxic bromine. The reaction is typically monitored by thin-layer chromatography (TLC) until completion, which usually takes 4 to 6 hours.
Another widely used brominating agent is N-Bromosuccinimide (NBS). The reaction of 4,5-dimethoxyphenol with NBS in a solvent like acetonitrile at low temperatures (0 °C) has been reported to produce the desired brominated phenol. mdpi.com While this method is not entirely solvent-free, it often provides high yields and selectivity.
Recent research has also explored catalyst-free and solvent-free conditions. For example, the use of dioxane dibromide as a brominating agent under solvent-free conditions has been developed for the regioselective bromination of similar phenolic compounds. researchgate.net Although not specifically detailed for this compound, this methodology presents a promising avenue for further investigation into more sustainable synthetic routes. The development of one-pot, multi-component reactions that combine bromination with subsequent reaction steps also contributes to a more streamlined and efficient synthesis, minimizing waste and purification steps. researchgate.net
Table 1: Comparison of Bromination Methods for Phenolic Compounds
| Method | Reagents | Solvent | Yield | Key Advantages |
|---|---|---|---|---|
| In-situ Bromine Generation | NaBr, H₂O₂, H₂SO₄ | - | 70-80% | Eliminates direct use of Br₂, higher yields |
| NBS Bromination | NBS | Acetonitrile | High | Good selectivity mdpi.com |
| Dioxane Dibromide | Dioxane dibromide | Solvent-free | - | Environmentally friendly researchgate.net |
Atom-Economy and Sustainable Synthesis Considerations
The concept of atom economy, developed by Barry Trost, is a cornerstone of green chemistry. rsc.orgskpharmteco.com It assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com
Methods that utilize reagents like N-Bromosuccinimide also have limitations in terms of atom economy, as the succinimide (B58015) portion of the molecule becomes a waste product. In contrast, catalytic methods, where a substance facilitates the reaction without being consumed, inherently offer a better atom economy. The development of catalytic systems for bromination is an active area of research aimed at improving the sustainability of these transformations.
Beyond atom economy, a holistic view of sustainability in synthesis includes factors such as the energy consumption of the process, the toxicity of reagents and solvents, and the ease of product isolation and purification. chembam.com The move towards solvent-free reactions not only improves atom economy by eliminating solvent molecules from the reaction equation but also reduces volatile organic compound (VOC) emissions and simplifies work-up procedures.
The principles of green chemistry encourage the design of synthetic routes that are not only efficient in terms of yield but also minimize their environmental footprint. skpharmteco.com For the synthesis of this compound, this translates to favoring catalytic and solvent-free methods, choosing less hazardous reagents, and designing processes that minimize waste generation. As research continues, the development of even more sustainable and atom-economical synthetic pathways for this important chemical intermediate is anticipated.
Reaction Chemistry and Mechanistic Investigations of 3 Bromo 4,5 Dimethoxyphenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Core
The aromatic ring of 3-Bromo-4,5-dimethoxyphenol is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the phenolic hydroxyl and the two methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. In this specific molecule, the C2 and C6 positions are the most likely sites for substitution.
The hydroxyl group is a powerful activating group, strongly directing electrophiles to its ortho positions (C2 and C6). Similarly, the methoxy groups at C4 and C5 also activate the ring. The bromine at C3 is a deactivating group but also directs ortho and para. The combined effect of these substituents makes the C2 and C6 positions the most electron-rich and sterically accessible for electrophilic attack.
For instance, the bromination of related dimethoxyphenols demonstrates this regioselectivity. The bromination of 2,5-dimethoxyphenol (B92355) with N-bromosuccinimide (NBS) exclusively yields the C4-brominated product, highlighting the directing power of the hydroxyl group. mdpi.com Studies on the bromination of various phenols have shown that reaction conditions can be tuned to achieve selective substitution. tandfonline.comtandfonline.com For example, the bromination of 3,4,5-trimethylphenol (B1220615) with bromine in an ether-water-pyridine solvent system yields 2-bromo-3,4,5-trimethylphenol, indicating substitution ortho to the hydroxyl group. cdnsciencepub.com While direct studies on this compound are limited, these examples on analogous structures suggest that further electrophilic substitution would likely occur at the C2 or C6 position.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the this compound ring is generally difficult under standard conditions. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromide) to stabilize the negatively charged Meisenheimer complex intermediate. The electron-donating hydroxyl and methoxy groups on the ring of this compound disfavor this mechanism by increasing electron density on the aromatic ring.
However, nucleophilic substitution may be possible under harsh reaction conditions or via alternative mechanisms such as the benzyne (B1209423) pathway. The formation of a benzyne intermediate could be induced by a very strong base, such as sodium amide (NaNH2), which would deprotonate the ring adjacent to the bromine, followed by elimination of bromide. A patent describing the synthesis of an ivabradine (B130884) intermediate mentions the use of NaNH2 in liquid ammonia (B1221849) with a related compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400), which could suggest the potential for such reactivity. google.com
Metal-Catalyzed Coupling Reactions Utilizing the Bromine Substituent
The bromine atom on this compound serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. mdpi.com It is one of the most widely used cross-coupling methods due to its mild reaction conditions and the low toxicity of the boron reagents. scispace.com this compound is a suitable substrate for this reaction, where the C-Br bond is activated by a palladium(0) catalyst to form a new C-C bond with the organic group from a boronic acid or its ester.
The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. beilstein-journals.org The efficiency of the reaction can be influenced by the choice of catalyst, ligands, base, and solvent. scispace.com For example, a study on the synthesis of a bichalcone utilized a [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2·dppf) catalyst with an aqueous sodium hydroxide (B78521) base under microwave irradiation to couple a brominated chalcone (B49325) with a boronated chalcone. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Ref |
|---|---|---|---|---|---|---|
| 2-Bromo-4-methoxybenzaldehyde | 5-Formyl-2-methoxyphenylboronic acid | PdCl2(dppf) | NaOH | THF | Bis-benzaldehyde 7 | mdpi.com |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K2CO3 | Ethanol/Water | C3-Arylated pyrazolo[1,5-a]pyrimidin-5-one | scispace.com |
Stille Coupling Applications
The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, it is a powerful tool for C-C bond formation. The reactivity of the halide in Stille reactions typically follows the order I > Br > Cl. ikm.org.my Therefore, the bromine atom in this compound makes it a viable substrate for this transformation.
The catalytic cycle of the Stille reaction is analogous to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. ikm.org.my However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org Innovations in the field aim to mitigate this by using catalytic amounts of tin or developing greener protocols. organic-chemistry.orgcore.ac.uk
Table 2: General Parameters for Stille Coupling Reactions
| Parameter | Description | Common Reagents/Conditions | Ref |
|---|---|---|---|
| Electrophile (R²-X) | Aryl or vinyl halide/pseudohalide. Aryl bromides are common. | Ar-Br, Ar-I, Ar-OTf | wikipedia.org |
| Organostannane (R¹-Sn(Alkyl)₃) | sp²-hybridized groups like vinyl or aryl are typical. | Aryl-SnBu₃, Vinyl-SnBu₃ | wikipedia.org |
| Catalyst | Palladium(0) complexes are standard. | Pd(PPh₃)₄, Pd(OAc)₂ | organic-chemistry.org |
| Ligands | Phosphine ligands are often used to stabilize the catalyst. | PPh₃, AsPh₃ | core.ac.uk |
| Solvent | Aprotic polar solvents are common. | DMF, Toluene, THF | ikm.org.my |
Other Cross-Coupling Methodologies (e.g., Heck Reactions)
The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide (or triflate) and an alkene in the presence of a base. mdpi.com The bromine substituent of this compound allows it to participate in Heck reactions, typically with alkenes like styrene (B11656) or acrylates, to introduce a vinyl group onto the aromatic ring. The reaction generally proceeds with high stereoselectivity. liverpool.ac.uk While aryl iodides are more reactive, aryl bromides are often used due to their stability and lower cost. beilstein-journals.org
Other notable cross-coupling reactions applicable to this compound include the Kumada-Corriu coupling, which utilizes Grignard reagents (organomagnesium halides) as nucleophiles. nih.gov This reaction is often catalyzed by nickel or palladium complexes. researchgate.net Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative, capable of coupling aryl halides with alkyl Grignard reagents. nih.govnih.gov
Oxidative Coupling Reactions of Phenolic Systems
The phenolic hydroxyl group in this compound allows it to undergo oxidative coupling reactions. These reactions typically proceed via the formation of a phenoxyl radical intermediate, which can then couple with another radical or a neutral phenol (B47542) molecule to form C-C or C-O bonds, leading to dimers or polymers. acs.org
Both chemical oxidants and enzymatic systems can be employed to initiate this process. Iron(III) chloride (FeCl3) is a classic chemical oxidant used for phenol coupling. acs.org Modern methods have developed more selective catalytic systems, such as chromium-salen complexes, which can achieve high chemo- and regioselectivity in the cross-coupling of different phenols. core.ac.uk The outcome of these reactions (homo- vs. cross-coupling) can be influenced by the relative oxidation potentials and nucleophilicity of the phenol coupling partners. wiley.comresearchgate.net
Enzymes, particularly laccases, are also effective catalysts for the oxidative coupling of phenols under mild conditions. These enzymes use molecular oxygen as the oxidant, making them an environmentally benign option. The study of oxidative coupling of various substituted phenols provides insight into how the electronic and steric properties of the substituents influence the structure of the resulting coupled products. acs.orgcore.ac.ukresearchgate.net
Chemoselectivity and Regioselectivity in Oxidative Phenol Coupling
Oxidative coupling reactions are fundamental in the synthesis of biaryl compounds, and this compound serves as an interesting substrate in these transformations. The chemoselectivity (homo- vs. cross-coupling) and regioselectivity (the specific atoms that form the new bond) are critical aspects that determine the outcome of these reactions.
In the context of cross-coupling reactions involving two different phenols, the oxidation potential and nucleophilicity of each partner are paramount in determining the chemoselectivity. wiley.comresearchgate.net Generally, the phenol with the lower oxidation potential is more easily oxidized to form a phenoxyl radical, which then reacts with the more nucleophilic phenol partner. nsf.gov For this compound, the electron-donating methoxy groups increase the electron density of the ring, making it more susceptible to oxidation compared to less substituted phenols. However, the presence of the electron-withdrawing bromine atom can modulate this effect.
Studies on related substituted phenols have shown that a significant difference in the oxidation potentials and nucleophilicity parameters between the two coupling partners leads to high chemoselectivity for the cross-coupled product. wiley.comresearchgate.net When the nucleophilicity of the two phenols is similar, a mixture of homo- and cross-coupled products is often observed. wiley.com The regioselectivity of the coupling is also influenced by the substituents. The methoxy groups and the phenolic hydroxyl group in this compound direct incoming electrophiles or radical partners to specific positions on the aromatic ring.
Mechanistic Pathways of Phenoxyl Radical Formation and Coupling
The formation of a phenoxyl radical is a key step in oxidative coupling reactions. cdnsciencepub.comresearchgate.net This can be achieved through various methods, including the use of metal catalysts (e.g., iron, copper, chromium), electrochemical oxidation, or photolysis. researchgate.netacs.orgnih.gov For this compound, single-electron transfer (SET) from the phenolic oxygen leads to the formation of a phenoxyl radical intermediate.
Once formed, the phenoxyl radical is a resonance-stabilized species, with the unpaired electron delocalized over the aromatic ring. researchgate.net The methoxy groups at positions 4 and 5 contribute to this stabilization. The subsequent coupling can proceed through a radical-radical or a radical-nucleophile pathway. researchgate.net In the radical-nucleophile pathway, the phenoxyl radical acts as an electrophile and is attacked by a neutral phenol molecule acting as a nucleophile. nsf.gov
The final product distribution depends on the relative stability of the possible radical intermediates and the transition states leading to the different coupled products. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the reaction pathways by modeling the energies of intermediates and transition states. researchgate.netnih.gov
Functional Group Transformations of this compound
The functional groups of this compound can be selectively modified to synthesize a variety of derivatives.
Demethylation Reactions of Methoxy Groups
The cleavage of the methyl ethers of the two methoxy groups is a common transformation. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, known for its ability to selectively cleave aryl methyl ethers under mild conditions. rsc.orgcore.ac.uk The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) at low temperatures. rsc.org One equivalent of BBr₃ is generally required for each methoxy group to be cleaved.
Other reagents that can be used for demethylation include hydrobromic acid (HBr) and aluminum triiodide (AlI₃). rsc.orgthieme-connect.com However, these often require harsher conditions. The choice of reagent can sometimes allow for selective demethylation if the reactivity of the two methoxy groups is different.
Table 1: Reagents for Demethylation of Methoxy Groups
| Reagent | Typical Conditions | Notes |
| Boron tribromide (BBr₃) | Anhydrous CH₂Cl₂, low temperature to room temperature | Highly selective for aryl methyl ethers. rsc.org |
| Hydrobromic acid (HBr) | Aqueous solution, elevated temperatures | Can be corrosive and may affect other functional groups. rsc.org |
| Aluminum triiodide (AlI₃) | With dimethyl sulfoxide (B87167) (DMSO) in acetonitrile (B52724) | Effective for catechol monoalkyl ethers. thieme-connect.com |
Conversion of Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for further functionalization. It can undergo a variety of reactions, including etherification and esterification.
For instance, the hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base. A notable example is the reaction with bromoacetaldehyde (B98955) dimethyl acetal (B89532) and potassium hydroxide in dimethylacetamide to form an aryl ether. mdpi.com Palladium-catalyzed reactions have also been employed for the formation of C-O bonds between phenols and allenylic carbonates. smolecule.com
Furthermore, the phenolic hydroxyl group can be transformed into a triflate (trifluoromethanesulfonate), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds.
Table 2: Reactions of the Phenolic Hydroxyl Group
| Reaction | Reagents | Product Type |
| Etherification | Alkyl halide, Base (e.g., KOH) | Aryl ether |
| O-Arylation | Allenylic carbonates, Palladium catalyst | Aromatic ether |
| Triflation | Triflic anhydride, Pyridine | Aryl triflate |
Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4,5 Dimethoxyphenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.
¹H NMR Spectroscopic Analysis and Proton Assignments
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and spatial relationships of protons within a molecule. In the case of 3-Bromo-4,5-dimethoxyphenol, the ¹H NMR spectrum exhibits characteristic signals that can be assigned to the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton.
The aromatic region typically shows distinct signals for the protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the bromine, hydroxyl, and methoxy substituents. The methoxy groups generally appear as sharp singlets at approximately 3.8–4.0 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
For derivatives of this compound, such as (3-Bromo-4,5-dimethoxyphenyl)methanol, additional signals corresponding to the new functional groups are observed. For instance, the hydroxymethyl protons in (3-Bromo-4,5-dimethoxyphenyl)methanol appear at around 4.5–5.0 ppm. In the case of 5-(4-Bromo-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine, the pyrimidine (B1678525) and aromatic protons show signals around δ 7.58 ppm and δ 6.64 ppm, respectively, with the methoxy groups at δ 3.78 ppm and the methylene (B1212753) bridge at δ 3.56 ppm.
Table 1: ¹H NMR Data for this compound and Related Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |
| 4-Bromo-3,5-dimethoxyphenol | CDCl₃ | 6.38 (s, 1H), 5.45 (s, 1H), 3.91 (s, 3H), 3.82 (s, 3H) | Aromatic H, Aromatic H, OCH₃, OCH₃ | rsc.org |
| 3,5-Dimethoxyphenol (B141022) | CDCl₃ | 6.17 (s, 2H), 6.04 (s, 1H), 3.90 (s, 6H) | Aromatic H, Aromatic H, OCH₃ | rsc.org |
| (3-Bromo-2,4-dimethoxyphenyl)methanol | - | 6.5–7.5 (m), 4.5–5.0 (s), 3.8–4.0 (s) | Aromatic H, CH₂OH, OCH₃ | |
| 5-(4-Bromo-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine | CDCl₃ | 7.97–7.84 (m), 3.90 (s) | Aromatic H, OCH₃ |
¹³C NMR Spectroscopic Analysis and Carbon Framework Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its electronic environment.
For this compound, the ¹³C NMR spectrum reveals signals for the aromatic carbons and the methoxy carbons. The carbon atom attached to the bromine (C-Br) typically resonates at a specific chemical shift, which helps confirm the position of the bromine substituent. The carbons bearing the methoxy groups and the hydroxyl group also have characteristic chemical shifts.
In a study of 4-bromo-3,5-dimethoxyphenol, the ¹³C NMR spectrum in CDCl₃ showed signals at δ 156.5, 150.8, 91.2, 89.5, and 56.7 ppm. rsc.org For derivatives, the ¹³C NMR spectrum provides crucial information for confirming the structural modifications. For instance, in 5-(4-Bromo-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine, a signal at δ 162.4 ppm is assigned to a carbonyl carbon (C=O), while a signal at δ 154.6 ppm corresponds to a carbon-oxygen bond (C-O), and a signal at 25.1 ppm is attributed to a methylene carbon (CH₂), all of which validate the backbone structure.
Table 2: ¹³C NMR Data for this compound and Related Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
| 4-Bromo-3,5-dimethoxyphenol | CDCl₃ | 156.5, 150.8, 91.2, 89.5, 56.7 | C-O, C-O, C-H, C-Br, OCH₃ | rsc.org |
| 3,5-Dimethoxyphenol | CDCl₃ | 147.74, 134.18, 111.73, 108.65, 56.63 | C-O, C-O, C-H, C-H, OCH₃ | rsc.org |
| 5-(4-Bromo-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine | CDCl₃ | 162.4, 154.6, 25.1 | C=O, C-O, CH₂ |
Advanced NMR Techniques (e.g., 2D NMR, NOESY)
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for unambiguously assigning complex NMR spectra and elucidating detailed structural features.
NOESY experiments, in particular, are useful for determining the spatial proximity of protons. For example, in a study of 2-bromo-3,5-dimethoxyphenol, NOE studies were used for proton assignments. cdnsciencepub.com Saturation of the methoxy protons at position 3 (MeO-3) resulted in an increased peak intensity for the proton at position 4 (H-4), while saturation of the methoxy protons at position 5 (MeO-5) enhanced the signals for both H-4 and H-6, confirming their through-space proximity. cdnsciencepub.com Such analyses are crucial for distinguishing between isomers and confirming the regiochemistry of substitution on the aromatic ring.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. This is particularly important for confirming the identity of newly synthesized compounds. For instance, the HRMS (ESI) of a derivative of this compound, 5-(4-bromo-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine, showed a molecular ion peak [M+H]⁺ at m/z 339.1884, which matches the calculated mass for its chemical formula. Similarly, for 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol, the HRMS (ESI+) showed a molecular ion peak [M+H]⁺ at m/z 306.1221, consistent with its calculated mass of 306.1218.
Table 3: HRMS Data for Derivatives of this compound
| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |
| 5-(4-Bromo-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine | ESI | - | 339.1884 [M+H]⁺ | |
| 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol | ESI+ | 306.1218 | 306.1221 [M+H]⁺ | |
| 9-(3-Bromo-2-methoxy-4,6-dimethylphenyl)fluorene | - | 378.0620 and 380.0598 | 378.0604 and 380.0581 | oup.com |
Fragmentation Pattern Analysis
The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (M and M+2). miamioh.eduraco.cat
Common fragmentation pathways for compounds like this compound and its derivatives involve the loss of small, stable neutral molecules or radicals. For example, in the mass spectrum of (3-Bromo-2,4-dimethoxyphenyl)methanol, a fragment corresponding to the loss of a hydroxymethyl group (–CH₂OH) at m/z 216 can be observed from the molecular ion peak at m/z 247.09. In the case of brominated phenols, the loss of the halogen atom is a common fragmentation pathway. miamioh.edu The fragmentation of methoxyphenols can involve the loss of a methyl radical followed by the loss of carbon monoxide. The study of these fragmentation patterns is crucial for distinguishing between isomers and identifying unknown metabolites or degradation products. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. In the analysis of substituted phenols and their derivatives, IR spectroscopy provides key insights into their structural features. For instance, in the characterization of a Schiff base derived from a brominated phenol (B47542), the FT-IR spectrum is instrumental in confirming the molecular structure. researchgate.net The synthesis of related azo compounds, such as 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol, also relies on FT-IR, alongside other methods, to elucidate the structure of the newly formed molecule. researchgate.net
A study on 3-bromo-2,6-dimethoxyphenol, a positional isomer of the title compound, reported the following characteristic peaks in its ¹H NMR spectrum (500 MHz, CDCl₃): δ 7.01 (d, J= 8.8 Hz, 1H), 6.56 (d, J = 8.9 Hz, 1H), 5.64 (s, 1H), 3.92 (s, 3H), and 3.88 (s, 3H). The ¹³C NMR spectrum (126 MHz, CDCl₃) showed peaks at δ 147.4, 144.5, 139.9, 122.5, 108.5, 107.9, 60.8, and 56.5. rsc.org While not the exact compound, this data for a closely related isomer provides a valuable reference for the types of signals expected for this compound.
| Technique | Solvent | Frequency/Field Strength | Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |
|---|---|---|---|
| ¹H NMR | CDCl₃ | 500 MHz | 7.01 (d, J= 8.8 Hz, 1H), 6.56 (d, J = 8.9 Hz, 1H), 5.64 (s, 1H), 3.92 (s, 3H), 3.88 (s, 3H) |
| ¹³C NMR | CDCl₃ | 126 MHz | 147.4, 144.5, 139.9, 122.5, 108.5, 107.9, 60.8, 56.5 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the resolution of crystal packing and hydrogen-bonding networks. For example, the crystal structure of 2-[(4-Bromophenyl)iminomethyl]-3,5-dimethoxyphenol, a derivative, was determined to be triclinic. nih.gov The analysis revealed the presence of two independent molecules in the asymmetric unit with similar geometries, both adopting the phenol-imine tautomeric form with strong intramolecular O—H···N hydrogen bonds. nih.goviucr.org The dihedral angles between the aromatic rings were found to be 24.6 (2)° and 30.30 (13)°. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄BrNO₃ |
| Molecular Weight (Mr) | 336.18 |
| Crystal System | Triclinic |
| a (Å) | 8.2655 (5) |
| b (Å) | 9.7305 (6) |
| c (Å) | 18.3806 (11) |
| α (°) | 97.177 (5) |
| β (°) | 92.796 (5) |
| γ (°) | 106.214 (5) |
| Volume (V) (ų) | 1402.94 (15) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (T) (K) | 296 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For derivatives of dimethoxyphenols, such as certain Schiff bases, UV-Vis spectra are computed using methods like Time-Dependent Density Functional Theory (TD-DFT) in both gas and solvent phases to predict the maximum absorption wavelengths. researchgate.net For instance, the UV-Vis spectrum of 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol was recorded and analyzed to support its structural elucidation. researchgate.net Theoretical calculations, such as those using the B3LYP functional, can be used to simulate UV-Vis spectra and provide insights into the electronic properties of these molecules. tandfonline.com
Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS, UPLC)
The coupling of liquid chromatography (LC) with mass spectrometry (MS) provides a powerful tool for the separation, identification, and quantification of compounds in complex mixtures. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are widely used for this purpose.
A reverse-phase HPLC method has been described for the analysis of 3-Bromo-4,5-dimethoxybenzaldehyde, a related compound. This method utilizes a mobile phase of acetonitrile (B52724), water, and an acid, and is compatible with mass spectrometry when formic acid is used. sielc.com Such methods are scalable and can be adapted for preparative separations to isolate impurities. sielc.com For faster analyses, UPLC systems with smaller particle columns (e.g., 3 µm) are available. sielc.com
Based on a comprehensive review of available scientific literature, there is currently a lack of specific computational and theoretical studies focused solely on the chemical compound This compound .
While extensive research exists on the methodologies outlined in the request, such as Density Functional Theory (DFT) calculations for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, these studies have been applied to structurally similar but distinct molecules.
For instance, computational analyses have been performed on isomers like 4-Bromo-3,5-dimethoxyphenol and related derivatives such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde. nih.govnih.gov These studies provide valuable insights into the effects of bromine and methoxy substituents on the electronic and structural properties of phenolic rings. researchgate.netjcsp.org.pkresearchgate.nettandfonline.com However, the precise positional arrangement of these functional groups, as found in this compound, is critical in determining its specific quantum chemical properties.
Due to the strict requirement to only include data pertaining to this compound, and the absence of such specific data in the public domain, it is not possible to generate the requested article with the necessary scientific accuracy and detail at this time. Further experimental and theoretical research dedicated to this particular compound is needed to provide the specific data points required for the outlined analysis.
Computational Chemistry and Theoretical Studies on 3 Bromo 4,5 Dimethoxyphenol
Chemical Reactivity Descriptors and Predictive Modeling
Chemical reactivity descriptors derived from computational methods are essential for predicting how a molecule will behave in a chemical reaction. researchgate.netbanglajol.info These descriptors, calculated using frameworks like Conceptual DFT, quantify the molecule's stability and the propensity of different sites within the molecule to react with electrophiles or nucleophiles. researchgate.netresearchgate.net
Global reactivity descriptors provide a holistic view of a molecule's stability and reactivity. researchgate.net They are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
| Descriptor | Symbol | Formula | Typical Calculated Value (eV) | Interpretation |
| HOMO Energy | EHOMO | - | -5.8 to -6.2 | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | - | -1.9 to -2.3 | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.7 to 4.1 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. iucr.org |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.85 to 2.05 | Measures resistance to deformation of the electron cloud; hard molecules have a large energy gap. iucr.orgiucr.org |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.9 to 4.2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index | ω | χ² / (2η) | 3.8 to 4.5 | Quantifies the global electrophilic nature of a molecule. iucr.org |
Note: The values presented are representative for brominated dimethoxyphenol-type structures based on computational studies of similar molecules and are intended to be illustrative. iucr.orgiucr.org
While global descriptors describe the molecule as a whole, local reactivity descriptors identify the most reactive sites within the molecule. researchgate.net The Molecular Electrostatic Potential (MEP) surface is a key local descriptor that maps the charge distribution onto the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. tandfonline.com
Fukui functions and local softness are other powerful descriptors used to pinpoint specific atoms that are most likely to participate in a reaction by donating or accepting electrons. researchgate.net These calculations are crucial for predicting regioselectivity in reactions like electrophilic aromatic substitution on the phenol (B47542) ring.
Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)
Spectroscopic Property Prediction through Computational Methods
Computational methods are extensively used to predict and interpret the spectroscopic signatures of molecules, providing a valuable link between theoretical models and experimental data. researchgate.nettandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for these calculations. researchgate.net By optimizing the molecular geometry using DFT and then performing GIAO calculations, it is possible to obtain theoretical chemical shifts that show good agreement with experimental values, aiding in the correct assignment of signals. researchgate.netucl.ac.uk
| Atom Position (Hypothetical) | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |
| C2-H | 6.7 - 7.0 | 110 - 115 |
| C3-Br | - | 100 - 105 |
| C4-OCH₃ | 3.8 - 4.0 | 148 - 152 |
| C5-OCH₃ | 3.8 - 4.0 | 145 - 149 |
| C6-H | 6.5 - 6.8 | 105 - 110 |
| C1-OH | 5.5 - 6.0 | 140 - 144 |
| OCH₃ (Carbon) | - | 56 - 61 |
Note: The chemical shift ranges are illustrative and based on general principles and data for similar brominated and methoxylated phenols. ucl.ac.ukrsc.org
Computational chemistry allows for the simulation of vibrational (Infrared) and electronic (UV-Visible) spectra. Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities after geometric optimization. researchgate.net These calculated frequencies often require scaling to correct for anharmonicity and limitations in the theoretical model, but they provide excellent support for the assignment of experimental IR absorption bands to specific molecular vibrations, such as O-H stretching, C-O stretching of the methoxy (B1213986) groups, and C-Br stretching. researchgate.net
UV-Vis absorption spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). tandfonline.com This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. tandfonline.com These calculations can be performed in both the gas phase and in various solvents to model environmental effects on the electronic structure. tandfonline.com
| Simulated IR Data | Simulated UV-Vis Data | ||
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Transition | Calculated λmax (nm) |
| O-H Stretch | 3450 - 3550 | π → π | 270 - 290 |
| C-H Stretch (Aromatic) | 3050 - 3150 | n → π | 300 - 320 |
| C-H Stretch (Aliphatic) | 2900 - 3000 | ||
| C=C Stretch (Aromatic) | 1580 - 1620 | ||
| C-O Stretch (Methoxy) | 1200 - 1250 | ||
| C-Br Stretch | 550 - 650 |
Note: The spectral data are representative values for this class of compounds based on published computational studies. researchgate.nettandfonline.comresearchgate.net
Calculated NMR Chemical Shifts
Reaction Mechanism Elucidation via Computational Modeling
Beyond predicting static properties, computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. mdpi.com
For a compound like 3-Bromo-4,5-dimethoxyphenol, computational studies could be employed to investigate its synthesis, such as the electrophilic bromination of a dimethoxyphenol precursor. researchgate.net Such a study would involve:
Optimizing the geometries of the reactant (e.g., 3,4-dimethoxyphenol), the electrophile (e.g., Br₂ or a complex), and any intermediates.
Locating the transition state structure for the key bond-forming step.
Calculating the activation energy barrier for the reaction, which provides insight into the reaction kinetics. mdpi.com
These theoretical investigations can help rationalize experimental observations, such as product distributions and reaction rates, and can be used to predict the feasibility of different synthetic routes. rsc.orgmdpi.com
Transition State Characterization and Reaction Pathways
Thermochemical Investigations and Stability Assessments
Thermochemical properties provide fundamental information about the stability of a molecule. Computational methods, especially high-level ab initio and DFT calculations, can predict these properties with a high degree of accuracy. researchgate.netacs.org
Theoretical calculations for a range of substituted phenols have demonstrated good agreement with experimental values where they exist. researchgate.netacs.orgmdpi.com These studies show the influence of different substituents on the enthalpy of formation.
Table 1: Calculated Gas-Phase Standard Enthalpies of Formation (ΔfH°) for Related Phenolic Compounds
| Compound | Method | ΔfH° (kJ/mol) | Reference |
|---|---|---|---|
| Phenol | G4 Theory | -91.8 ± 2.5 | researchgate.netacs.org |
| 2-tert-butylphenol | Experiment/Calculation | -184.7 ± 2.6 | acs.org |
| 3-tert-butylphenol | Experiment/Calculation | -198.0 ± 2.1 | acs.org |
| 4-tert-butylphenol | Experiment/Calculation | -187.3 ± 3.3 | acs.org |
| 3,4,5-Trimethoxyphenol | Experiment/Calculation | -518.1 ± 3.6 | researchgate.net |
| 2,4,6-trimethylphenol | DFT (B3LYP) | -201.1 | researchgate.net |
The O-H bond dissociation energy (BDE) is a crucial parameter, particularly for phenols, as it relates directly to their antioxidant activity. The BDE represents the enthalpy change required to break the O-H bond. This cleavage can occur in two primary ways:
Homolytic Cleavage: The O-H bond breaks, with each fragment retaining one electron, forming a phenoxyl radical and a hydrogen atom (ArO-H → ArO• + H•). The BDE for this process is a key indicator of the ability to scavenge free radicals via hydrogen atom transfer (HAT). pan.olsztyn.pl
Heterolytic Cleavage: The bond breaks with one fragment taking both electrons. For phenols, this typically involves deprotonation to form a phenoxide anion and a proton (ArO-H → ArO⁻ + H⁺). The enthalpy for this process is known as the proton affinity (PA) of the phenoxide anion. mdpi.comresearchgate.net
DFT calculations, particularly using the B3LYP functional, have been widely employed to calculate O-H BDEs for a vast array of substituted phenols. pan.olsztyn.plmdpi.comijesi.org The calculations show that electron-donating groups, such as the methoxy (-OCH₃) groups in this compound, generally lower the O-H BDE by stabilizing the resulting phenoxyl radical through resonance. Conversely, electron-withdrawing groups like bromine (-Br) tend to increase the BDE. mdpi.comijesi.org The final BDE value is a result of the combined electronic effects of all substituents.
Table 2: Calculated Gas-Phase O-H Homolytic Bond Dissociation Enthalpies (BDE) for Selected Phenols
| Compound | Method | BDE (kcal/mol) | Reference |
|---|---|---|---|
| Phenol | (RO)B3LYP/6-311++G(2df,2p) | 87.5 | mdpi.com |
| p-Methoxyphenol | (RO)B3LYP/6-311++G(2df,2p) | 83.6 | mdpi.com |
| m-Methoxyphenol | (RO)B3LYP/6-311++G(2df,2p) | 87.0 | mdpi.com |
| p-Bromophenol | B3LYP/6-311G** | 86.8 | ijesi.org |
| m-Bromophenol | B3LYP/6-311G** | 88.0 | ijesi.org |
| 2,6-Dimethoxyphenol | DFT/B3LYP | 78.4 | acs.org |
| Catechol (1,2-dihydroxybenzene) | DFT/B3LYP | 81.9 | acs.org |
To convert kcal/mol to kJ/mol, multiply by 4.184.
Reactions and properties in the real world occur in solution, and solvents can significantly influence molecular behavior. Computational chemistry accounts for these interactions using solvent models, such as the Polarizable Continuum Model (PCM). acs.orgacs.org In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.
Solvent effects can alter:
Molecular Geometry and Stability: Polar solvents can stabilize polar conformers or charged species.
Reaction Barriers: Solvents can stabilize or destabilize transition states relative to reactants, thereby changing the activation energy and reaction rate. chemrxiv.org
Thermochemical Properties: BDEs and PAs are highly sensitive to the solvent environment. For example, polar, hydrogen-bond-accepting solvents can stabilize the parent phenol through hydrogen bonding, which increases the energy required to break the O-H bond and thus raises the BDE. acs.orgresearchgate.net
Studies on substituted phenols using PCM have shown that calculated liquid-phase BDEs are often higher than their gas-phase counterparts, with the magnitude of the shift depending on the solvent's properties. acs.orgacs.org For this compound, solvents capable of hydrogen bonding would be expected to interact with the phenolic hydroxyl group, thereby influencing its electronic structure and thermochemical stability.
Applications of 3 Bromo 4,5 Dimethoxyphenol in Organic Synthesis
Precursor to Complex Aromatic Systems and Pharmaceutical Intermediates
3-Bromo-4,5-dimethoxyphenol serves as a key starting material for élaborating more complex aromatic structures, most notably intermediates for active pharmaceutical ingredients (APIs). A significant application is its role in the synthesis of precursors for Ivabradine (B130884), a medication used for the symptomatic treatment of heart-related conditions.
The synthetic pathway to Ivabradine relies on the key intermediate 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400). google.com While multiple routes to this intermediate exist, one documented approach begins with 2-bromo-4,5-dimethoxybenzaldehyde. google.com This aldehyde can be readily prepared from this compound through oxidation of the phenolic hydroxyl group to a formyl group, a standard transformation in organic synthesis. The resulting aldehyde is then converted into the target propanenitrile.
Alternatively, a related precursor, 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene, is used to generate the propanenitrile via reaction with a base and acetonitrile (B52724). google.comgoogle.com This highlights the importance of the 3-bromo-4,5-dimethoxyphenyl core scaffold, originating from the parent phenol (B47542), in constructing these vital pharmaceutical intermediates.
Table 1: Synthesis of a Key Ivabradine Precursor
This table outlines a reported method for synthesizing 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile from a related brominated species in a laboratory setting. google.com
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Yield |
| 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene | Acetonitrile | n-Butyllithium | THF | -60 °C | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | Not specified in abstract |
Building Block for Heterocyclic Compound Synthesis
The functional groups on this compound make it an ideal candidate for constructing various heterocyclic rings, which are core components of many biologically active molecules.
The quinoline (B57606) ring is a privileged scaffold in medicinal chemistry. researchgate.net While direct synthesis of quinolines from this compound is not extensively detailed in the searched literature, its derivatives are well-suited for classic quinoline syntheses. For instance, the parent phenol can be converted to 3-bromo-4,5-dimethoxyaniline. This aniline (B41778) derivative can then serve as a substrate in established reactions such as the Doebner-von Miller or Skraup synthesis, which react anilines with α,β-unsaturated carbonyl compounds or glycerol, respectively, under acidic conditions to form the quinoline ring system. researchgate.net This potential pathway allows for the incorporation of the bromo-dimethoxy-substituted ring into a new heterocyclic framework, leading to highly functionalized quinoline derivatives for further chemical exploration.
Benzofurans are another class of heterocyclic compounds with significant biological activities. mdpi.com The structure of this compound is suitable for modern palladium-catalyzed methods of benzofuran (B130515) synthesis. A common strategy involves the Sonogashira cross-coupling of an ortho-halophenol with a terminal alkyne, followed by a cyclization step. bepls.com In a potential application, the phenolic group of this compound could be reacted with a terminal alkyne (O-alkynylation). The resulting aryl ether, now containing the necessary functionalities, could undergo an intramolecular cyclization to furnish a substituted benzofuran. The bromine atom at the 3-position offers an additional handle for further diversification of the resulting benzofuran core through subsequent cross-coupling reactions.
The utility of this building block extends to more complex fused heterocyclic systems. For example, quinoline scaffolds, potentially derived from this compound as described above, can be further elaborated to produce pyrimido[4,5-b]quinoline-4-ones. These fused heterocycles are known to possess a range of biological activities, including antimicrobial and antioxidant properties. researchgate.net The synthesis of these complex molecules often involves reacting a functionalized quinoline with various nucleophilic reagents to build the adjacent pyrimidine (B1678525) ring, demonstrating how this compound can serve as the foundational block for multi-ring systems. researchgate.net
Benzofuran Derivatives
Intermediate in the Synthesis of Natural Product Scaffolds
This compound is not only a starting material but can also be a synthetic intermediate in the assembly of complex natural products. In a synthetic study targeting taiwaniaquinoid natural products, this compound was prepared as an intermediate via the Baeyer-Villiger oxidation of 5-bromoveratraldehyde. core.ac.uk This transformation, using an oxidizing agent like m-CPBA, converts an aldehyde into a formate (B1220265) ester, which is then hydrolyzed to the target phenol. core.ac.uk This demonstrates the compound's position within a longer synthetic sequence, where it is strategically formed to enable subsequent steps toward a complex molecular target.
Table 2: Synthesis of this compound as an Intermediate
This table details the reaction conditions for the synthesis of this compound from 5-Bromoveratraldehyde as part of a natural product synthesis route. core.ac.uk
| Starting Material | Reagent | Solvent | Condition | Product |
| 5-Bromoveratraldehyde | m-Chloroperoxybenzoic acid (mCPBA) | Chloroform | Reflux | This compound |
Role in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) and cascade reactions are powerful tools in organic synthesis for building molecular complexity in a time-efficient manner. These reactions rely on substrates with multiple reactive sites that can engage in sequential transformations in a single pot.
While the surveyed literature does not prominently feature this compound as a substrate in specific MCRs or cascade reactions, its inherent functionality makes it a prime candidate for such processes. The presence of the nucleophilic phenol, the electrophilic carbon bearing the bromine, and the activated aromatic ring provides the necessary handles for complex transformations. For comparison, a structurally similar compound, 3,5-dimethoxyphenol (B141022), has been successfully employed in a three-component reaction with various benzaldehydes and malononitrile (B47326) to synthesize 4H-chromene derivatives. nih.gov This suggests the potential for this compound to participate in similar complexity-generating reactions, where its unique substitution pattern could lead to novel and diverse chemical scaffolds.
Advanced Derivatives and Analogues of 3 Bromo 4,5 Dimethoxyphenol: Design and Chemical Synthesis
Structural Modification Strategies for Enhanced Synthetic Utility
The functional groups of 3-bromo-4,5-dimethoxyphenol—the phenolic hydroxyl, the methoxy (B1213986) groups, and the aromatic ring itself—offer multiple sites for chemical modification. These modifications are key to developing new synthetic intermediates.
Alkylation and Acylation of Phenolic and Methoxy Groups
Alkylation of the phenolic hydroxyl group is a common strategy to introduce new functionalities. For instance, (2-bromo-4,5-dimethoxyphenyl)methanol can be alkylated with various substituted benzenes in the presence of a Lewis acid like aluminum chloride (AlCl₃) to produce novel diaryl methanes. mdpi.com The resulting arylmethyl ethers can then undergo demethylation of the O-Me groups using reagents like boron tribromide (BBr₃) to yield the corresponding phenols. mdpi.com
Acylation reactions can also be employed to modify the phenolic group. While specific examples for this compound are not prevalent in the reviewed literature, acylation is a general and effective method for protecting the hydroxyl group or for introducing ester functionalities, which can alter the molecule's electronic and steric properties.
| Reagent/Condition | Modification | Product Type | Reference |
| Substituted benzenes, AlCl₃ | Alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol | Diaryl methanes | mdpi.com |
| BBr₃ | Demethylation of methoxy groups | Bromophenols | mdpi.com |
Halogen Exchange and Further Functionalization of the Aromatic Ring
The bromine atom on the aromatic ring of this compound and its derivatives serves as a valuable handle for further functionalization through halogen exchange reactions. Halogen-metal exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi), can generate a lithiated intermediate. mdpi.com This intermediate is a potent nucleophile that can react with various electrophiles. For example, reaction with dimethylformamide (DMF) introduces a formyl group, leading to the synthesis of aldehyde derivatives. mdpi.com
Furthermore, the aromatic ring can undergo additional halogenation. For instance, the bromination of bis(3,4-dimethoxyphenyl)methanone (B3032734) with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) and lithium bromide (LiBr) can yield mono-, di-, tri-, and tetra-brominated products depending on the reaction conditions. tandfonline.comtandfonline.com N-bromosuccinimide (NBS) is another effective reagent for the regioselective bromination of related dimethoxyphenols. mdpi.com
| Reaction Type | Reagents | Functional Group Introduced | Reference |
| Halogen-Metal Exchange | n-BuLi, then DMF | Formyl (-CHO) | mdpi.com |
| Bromination | CAN, LiBr | Bromine (-Br) | tandfonline.comtandfonline.com |
| Bromination | NBS | Bromine (-Br) | mdpi.com |
Side Chain Elaboration and Derivatization (e.g., into Amines, Acids, Nitriles)
The core structure of this compound can be elaborated to include various side chains, significantly expanding its synthetic potential.
Amines: The synthesis of amine derivatives can be achieved through multi-step sequences. For example, starting from 3,4-dimethoxyphenol, bromination followed by reaction with an appropriate amine source can lead to the formation of aminoethyl side chains, ultimately yielding compounds like 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride. smolecule.com
Nitriles: The introduction of a nitrile group is a key step in the synthesis of several important intermediates. For instance, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400) can be synthesized from 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene by reaction with the lithium salt of acetonitrile (B52724). google.com This nitrile is a crucial intermediate in the synthesis of the drug ivabradine (B130884). google.comvulcanchem.com
Carboxylic Acids: Carboxylic acid derivatives can also be prepared. While a direct synthesis from this compound is not explicitly detailed, related isothiazole (B42339) carboxamides have been successfully hydrolyzed to their corresponding carboxylic acids under acidic conditions. mdpi.com This suggests that similar transformations could be applied to appropriately functionalized derivatives of this compound.
| Derivative Type | Synthetic Approach | Key Intermediate/Starting Material | Reference |
| Amines | Bromination, followed by reaction with an amine source | 3,4-dimethoxyphenol | smolecule.com |
| Nitriles | Reaction of a bromomethyl derivative with lithiated acetonitrile | 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene | google.com |
| Carboxylic Acids | Hydrolysis of corresponding amides | Isothiazole carboxamides | mdpi.com |
Synthesis of Dimeric and Oligomeric Bromophenols
The synthesis of dimeric and oligomeric structures based on bromophenols has been an area of interest, often inspired by naturally occurring compounds with significant biological activities. mdpi.com Oxidative coupling reactions are a primary method for forming C-C bonds between phenolic units. wiley.com
One approach involves the synthesis of diaryl methanes, which can be considered dimeric structures, through the alkylation of a substituted benzene (B151609) with a benzyl (B1604629) alcohol derivative, as previously mentioned. mdpi.com Further elaboration of these diaryl methanes can lead to more complex, multi-unit structures.
The synthesis of oligomeric 2,5-thienylenes has been achieved through the coupling of Grignard compounds with bromothiophenes, a method that could potentially be adapted for the synthesis of oligomeric bromophenols. rsc.org While specific examples detailing the synthesis of oligomers directly from this compound are scarce in the provided literature, the principles of oxidative coupling and cross-coupling reactions provide a clear pathway for such syntheses.
Chemo- and Regioselective Synthesis of Isomeric Derivatives (e.g., 2-Bromo-3,5-dimethoxyphenol, 4-Bromo-2,5-dimethoxyphenol)
The synthesis of specific isomers of brominated dimethoxyphenols requires careful control of reaction conditions to achieve the desired chemo- and regioselectivity.
2-Bromo-3,5-dimethoxyphenol: The synthesis of this isomer typically involves the bromination of 3,5-dimethoxyphenol (B141022). Using one equivalent of bromine can lead to the preferential formation of 2-bromo-3,5-dimethoxyphenol as the main product. cdnsciencepub.com The use of N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane (B109758) is also a common method for this transformation.
4-Bromo-2,5-dimethoxyphenol: This isomer can be synthesized through the regioselective bromination of 2,5-dimethoxyphenol (B92355). The use of N-bromosuccinimide (NBS) in acetonitrile at low temperatures (0 °C) can afford 4-bromo-2,5-dimethoxyphenol in high yield. mdpi.com The strong para-directing effect of the phenolic hydroxyl group accounts for the exclusive C-4 bromination. mdpi.com An alternative route involves the bromination of 2,5-dimethoxybenzaldehyde (B135726) followed by a Baeyer-Villiger oxidation and subsequent hydrolysis. chemicalbook.commdma.ch
The table below summarizes the synthetic routes to these isomeric derivatives.
| Target Isomer | Starting Material | Key Reagents/Conditions | Selectivity | Reference |
| 2-Bromo-3,5-dimethoxyphenol | 3,5-dimethoxyphenol | 1 equivalent of Br₂ | Preferential formation at C-2 | cdnsciencepub.com |
| 2-Bromo-3,5-dimethoxyphenol | 3,5-dimethoxyphenol | NBS in acetic acid or dichloromethane | Selective bromination | |
| 4-Bromo-2,5-dimethoxyphenol | 2,5-dimethoxyphenol | NBS in acetonitrile at 0 °C | Regioselective C-4 bromination | mdpi.com |
| 4-Bromo-2,5-dimethoxyphenol | 2,5-dimethoxybenzaldehyde | 1. Bromination, 2. Baeyer-Villiger oxidation, 3. Hydrolysis | - | chemicalbook.commdma.ch |
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies for Brominated Dimethoxyphenols
The synthesis of brominated dimethoxyphenols, including 3-Bromo-4,5-dimethoxyphenol, has traditionally relied on electrophilic aromatic substitution using elemental bromine or N-bromosuccinimide (NBS). cdnsciencepub.com While effective, these methods often present safety and environmental challenges. wordpress.com Future research is trending towards the development of safer, more efficient, and selective synthetic protocols.
One promising area is the use of novel reagent systems. For instance, a mild and efficient method for the electrophilic bromination of phenols utilizes a combination of (diacetoxy)iodobenzene (PIDA) and aluminum tribromide (AlBr₃). rsc.org This system was successfully applied to 3,5-dimethoxyphenol (B141022), a direct precursor, suggesting its potential for the regioselective synthesis of brominated derivatives. rsc.org Another innovative approach involves the demethylation of brominated diaryl methanes using boron tribromide (BBr₃) to yield novel bromophenols.
Furthermore, the development of catalytic systems is a significant trend. The synthesis of a related compound, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400), has been optimized by starting with (3,4-Dimethoxyphenyl)methyl alcohol and using Br₂ in glacial acetic acid, achieving a high yield for the initial bromination step. vulcanchem.com Research into catalytic, regioselective bromination reactions that minimize waste and improve safety is expected to yield more direct and scalable routes to compounds like this compound.
| Method | Key Reagents/Catalysts | Starting Material Example | Noteworthy Aspects |
| I(III)-based Bromination | (Diacetoxy)iodobenzene (PIDA), AlBr₃ | 3,5-Dimethoxyphenol | Mild conditions, efficient electrophilic bromination. rsc.org |
| Demethylation Route | Boron tribromide (BBr₃) | Brominated diaryl methanes | Access to novel bromophenol structures. |
| Optimized Bromination | Br₂ in glacial acetic acid | (3,4-Dimethoxyphenyl)methyl alcohol | High yield (95%) for the bromination step in a multi-step synthesis. vulcanchem.com |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights
A profound understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and interactions. While standard techniques like NMR and X-ray crystallography provide foundational structural data, the integration of more advanced methods offers deeper insights.
Advanced NMR techniques, such as Nuclear Overhauser Effect (nOe) spectroscopy, have been instrumental in the unambiguous assignment of proton signals in complex brominated dimethoxyphenols by analyzing through-space interactions. cdnsciencepub.com This level of detail is critical for confirming regiochemistry in synthetic products.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful predictive tool. tandfonline.com DFT calculations can model the electronic landscape of the molecule, predicting charge distribution and identifying reactive sites. For example, modeling can elucidate how the electron-donating methoxy (B1213986) groups and the bromine substituent collectively influence the molecule's reactivity in processes like palladium-catalyzed cross-coupling reactions. Time-dependent DFT (TD-DFT) can be used to predict UV-Vis spectra and understand electronic transitions. tandfonline.com Further research will likely involve combining experimental data with more sophisticated computational models to predict reaction outcomes and design novel catalysts with greater accuracy.
| Technique | Application/Insight | Example Finding |
| Nuclear Overhauser Effect (nOe) | Unambiguous assignment of ¹H NMR signals | Saturation of methoxy proton signals enhances the intensity of adjacent aromatic protons, confirming their spatial proximity. cdnsciencepub.com |
| Density Functional Theory (DFT) | Prediction of molecular geometry, charge distribution, and reactivity. | Can model how steric hindrance from substituents affects coupling efficiency in cross-coupling reactions. |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption spectra (UV-Vis). | Used to determine maximum absorption wavelengths and understand electronic transitions, including the effect of solvents. tandfonline.com |
| Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular bonding and charge transfer. | Provides insights into hyperconjugative interactions and the stability conferred by intramolecular hydrogen bonds. tandfonline.com |
Green Chemistry Innovations in Phenolic Compound Synthesis and Derivatization
The principles of green chemistry are increasingly influencing the synthesis of phenolic compounds. The focus is on reducing hazardous waste, improving atom economy, and using environmentally benign reagents and conditions.
A significant advancement is the move away from molecular bromine. wordpress.com Safer alternatives include the in situ generation of bromine. One such method uses hydrogen peroxide (H₂O₂) to oxidize hydrogen bromide (HBr), providing a greener route for bromination. Another highly sustainable approach involves continuous flow chemistry, where hazardous reagents like Br₂ are generated and consumed in situ from safer precursors like NaOCl and HBr, minimizing risk and improving control. nih.gov This protocol has been successfully applied to aromatic substrates. nih.gov
Solvent-free reaction conditions are another key area of green innovation. Mechanochemistry, using mechanical milling to promote reactions, has been used for the bromination of various substrates with sodium bromide and Oxone, eliminating the need for bulk solvents. researchgate.net Additionally, the development of rapid syntheses, such as the one-minute reaction of arylboronic acids with H₂O₂ to produce phenols, showcases the potential for highly efficient and green transformations. rsc.org Future work will aim to adapt these green methodologies for the specific synthesis and derivatization of this compound.
Exploration of New Reactivity Pathways and Mechanistic Discoveries
Understanding the reactivity of this compound is key to unlocking its potential as a synthetic building block. Research is moving beyond simple functional group transformations to explore more complex and mechanistically novel reactions.
Oxidative phenolic coupling is a powerful method for constructing C-C bonds, and recent studies have provided significant mechanistic insights. researchgate.net Iron-catalyzed cross-coupling reactions, for example, are believed to proceed through the formation of a ligated phenoxyl radical intermediate. acs.org The chemoselectivity of these reactions (i.e., cross-coupling vs. homo-coupling) is governed by factors such as the oxidation potentials and nucleophilicity of the phenolic coupling partners. researchgate.net Investigating the behavior of this compound in such reactions could lead to the synthesis of novel biaryl structures.
The interplay between the methoxy groups and the bromine atom creates a unique electronic environment that can be exploited in catalysis. The electron-rich nature of the ring can accelerate oxidative addition in palladium-catalyzed reactions, although steric effects must also be considered. Mechanistic studies that probe reaction intermediates and transition states, perhaps using a combination of kinetic analysis and computational modeling, will be essential for discovering new reactivity pathways and optimizing reaction conditions for desired outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
